molecular formula C5H6FIN2 B6601083 5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 2059988-31-5

5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6601083
CAS No.: 2059988-31-5
M. Wt: 240.02 g/mol
InChI Key: SXBVYGWHEGRYNK-UHFFFAOYSA-N
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Description

5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that contains both fluorine and iodine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis. The fluoromethyl group enhances the compound’s stability and bioavailability, while the iodine atom can serve as a functional handle for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the introduction of the fluoromethyl and iodo groups onto a pyrazole ring. One common method is the halogenation of a pre-formed pyrazole ring. For instance, starting with 1-methyl-1H-pyrazole, the compound can be iodinated at the 4-position using iodine and a suitable oxidizing agent. Subsequently, the fluoromethyl group can be introduced at the 5-position through a nucleophilic substitution reaction using a fluoromethylating agent such as fluoroiodomethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the scalability of the halogenation and fluoromethylation steps is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to convert the fluoromethyl group to a different functional group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield py

Properties

IUPAC Name

5-(fluoromethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FIN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVYGWHEGRYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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